1,5-dimethyl-4-(propan-2-yl)-2-(4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-DIMETHYL-4-(PROPAN-2-YL)-2-(4-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-4-(PROPAN-2-YL)-2-(4-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the pyrazolone core.
Substitution Reactions: Introducing functional groups such as the pyridin-2-yl and piperazin-1-yl groups.
Sulfonylation: Adding the sulfonyl group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining precise temperatures to ensure proper reaction kinetics.
Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-DIMETHYL-4-(PROPAN-2-YL)-2-(4-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrazolone ring to its oxidized form.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized pyrazolone derivative, while reduction may produce a simpler, reduced form of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-4-(PROPAN-2-YL)-2-(4-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1,5-DIMETHYL-4-(PROPAN-2-YL)-2-(4-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE: shares similarities with other pyrazolone derivatives, such as:
Uniqueness
What sets 1,5-DIMETHYL-4-(PROPAN-2-YL)-2-(4-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H29N5O3S |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
1,5-dimethyl-4-propan-2-yl-2-[4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]pyrazol-3-one |
InChI |
InChI=1S/C23H29N5O3S/c1-17(2)22-18(3)25(4)28(23(22)29)19-8-10-20(11-9-19)32(30,31)27-15-13-26(14-16-27)21-7-5-6-12-24-21/h5-12,17H,13-16H2,1-4H3 |
InChI Key |
MZRBPRNBGUAGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.